Pfi-1

Description

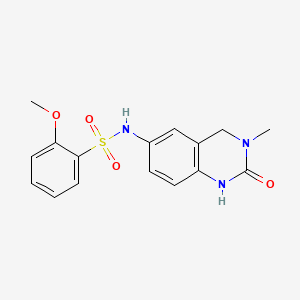

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-(3-methyl-2-oxo-1,4-dihydroquinazolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZPMHLMPKIUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744264 | |

| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403764-72-6 | |

| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403764-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Pfi-1: A Technical Guide for Researchers

An In-depth Analysis of Pfi-1 as a Potent BET Bromodomain Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound has emerged as a critical tool for researchers in oncology, immunology, and epigenetics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's molecular interactions, cellular consequences, and the experimental protocols used for its characterization.

Executive Summary

This compound is a highly selective chemical probe that targets the bromodomains of BET proteins, namely BRD2, BRD3, and BRD4. By competitively binding to the acetyl-lysine binding pockets of these bromodomains, this compound effectively displaces them from chromatin. This disruption of the BET protein-acetylated histone interaction leads to the downregulation of key oncogenes, most notably c-Myc, and other genes critical for cell proliferation and survival. The primary downstream cellular effects of this compound inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation.

Mechanism of Action: Inhibition of BET Bromodomains

The core mechanism of this compound lies in its ability to act as an acetyl-lysine mimetic. BET proteins are "readers" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2). This binding is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

This compound competitively binds to the bromodomain pockets with high affinity, preventing their association with acetylated histones on the chromatin. This displacement of BET proteins from the chromatin architecture leads to a significant reduction in the transcription of BET-dependent genes.

Caption: this compound competitively inhibits the binding of BET proteins to acetylated histones.

Quantitative Data: Binding Affinity and Cellular Potency

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data for this compound's interaction with BET bromodomains.

| Target | Assay Type | Value | Unit | Reference |

| BRD4(1) | AlphaScreen (IC50) | 220 | nM | [1] |

| BRD2(2) | AlphaScreen (IC50) | 98 | nM | [1] |

| BRD4(1) | Isothermal Titration Calorimetry (KD) | 47.4 ± 2.5 | nM | [1] |

| BRD4(2) | Isothermal Titration Calorimetry (KD) | 194.9 ± 6 | nM | [1] |

Signaling Pathways Affected by this compound

The primary consequence of BET inhibition by this compound is the downregulation of the c-Myc oncogene. c-Myc is a master regulator of cell growth and proliferation, and its expression is highly dependent on BRD4. By displacing BRD4 from the MYC promoter and enhancer regions, this compound effectively shuts down c-Myc transcription.

Recent studies have also implicated this compound in the regulation of the Wnt/β-catenin signaling pathway. This compound has been shown to suppress the development of follicular lymphoma by inhibiting this pathway, which is often aberrantly activated in cancer.

Caption: this compound inhibits BET proteins, leading to downstream effects on c-Myc and Wnt signaling.

Detailed Experimental Methodologies

The characterization of this compound's mechanism of action relies on several key experimental techniques. Detailed protocols for two of the most critical assays, the AlphaScreen assay and the Cellular Thermal Shift Assay (CETSA), are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to quantify the binding of this compound to BET bromodomains in a biochemical, cell-free system.

Principle: The assay measures the ability of this compound to disrupt the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are brought into proximity by the protein-peptide interaction, generating a luminescent signal. A competing inhibitor will disrupt this interaction, leading to a decrease in the signal.

Workflow:

Caption: Workflow for the this compound AlphaScreen assay.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20.

-

Prepare a serial dilution of this compound in assay buffer.

-

Dilute GST-tagged BRD4 bromodomain and biotinylated H4 acetylated peptide in assay buffer to the desired working concentrations.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of the diluted GST-tagged BRD4 bromodomain.

-

Add 5 µL of the diluted biotinylated H4 acetylated peptide.

-

Incubate at room temperature for 30 minutes.

-

-

Detection:

-

Prepare a slurry of streptavidin-donor beads and anti-GST acceptor beads in the assay buffer.

-

Add 10 µL of the bead slurry to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the plate using an Alpha-enabled plate reader.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (BET bromodomain) can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates direct target engagement.

Workflow:

Caption: Workflow for the this compound Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to the desired density.

-

Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

-

-

Heating:

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Lysis and Separation:

-

Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

-

Analysis:

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BRD4 in each sample by Western blotting using a specific anti-BRD4 antibody.

-

Quantify the band intensities to generate a melting curve and determine the shift in melting temperature induced by this compound.

-

Conclusion

This compound serves as a powerful and selective tool for the chemical interrogation of BET bromodomain function. Its mechanism of action, centered on the competitive inhibition of BET protein binding to acetylated chromatin, results in the transcriptional repression of key oncogenes like c-Myc. This leads to potent anti-proliferative and pro-apoptotic effects in various cancer models. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of BET inhibitors and to explore the intricate roles of BET proteins in health and disease.

References

Pfi-1: A Selective BET Bromodomain Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pfi-1 is a potent and highly selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription. By mimicking acetylated lysine residues on histone tails, this compound competitively binds to the bromodomains of BET proteins, primarily BRD2 and BRD4, leading to the disruption of their interaction with chromatin. This interference with transcriptional machinery results in the downregulation of key oncogenes, such as c-Myc, and cell cycle regulators, including Aurora B kinase. Consequently, this compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those of hematological origin. This technical guide provides an in-depth overview of this compound, including its binding characteristics, cellular activities, and detailed protocols for key experimental assays used in its evaluation.

Introduction to this compound and BET Bromodomains

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene expression.[1] They are characterized by the presence of two N-terminal tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key mark of active chromatin.[1] This interaction recruits transcriptional machinery to specific gene promoters, driving the expression of genes involved in cell proliferation, survival, and differentiation. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.

This compound (PF-6405761) is a dihydroquinazoline-2-one derivative that acts as a potent and selective inhibitor of BET bromodomains.[1][2] Its mechanism of action involves competitive binding to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and disrupting their transcriptional regulatory function.[1][3] This leads to the downregulation of key target genes, including the proto-oncogene c-Myc and the cell cycle kinase Aurora B, ultimately inducing cell cycle arrest, apoptosis, and differentiation in sensitive cancer cell lines.[1][4]

Quantitative Data on this compound

The following tables summarize the quantitative data for this compound's binding affinity, selectivity, and cellular activity.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

| Target | Assay | IC50 (nM) | KD (nM) |

| BRD4 (BD1) | AlphaScreen | 220[3] | 47.4 ± 2.5[3] |

| BRD4 (BD2) | AlphaScreen | - | 194.9 ± 6[3] |

| BRD2 (BD2) | AlphaScreen | 98[3] | - |

| CREBBP | AlphaScreen | > 50,000[3] | 49,000[2] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MV4;11 | Acute Myeloid Leukemia | 0.49[4] |

| MOLM-13 | Acute Myeloid Leukemia | 0.87[4] |

| THP-1 | Acute Myeloid Leukemia | 1.2[4] |

| NALM-6 | Acute Lymphoblastic Leukemia | 2.3[4] |

| T4302 CD133+ | Glioblastoma | IC50: 1.0 (approx.)[2] |

| Bon-1 | Pancreatic Neuroendocrine Tumor | IC50: < 1.0[2] |

| H727 | Lung Neuroendocrine Tumor | IC50: < 1.0[2] |

| H720 | Lung Neuroendocrine Tumor | IC50: < 1.0[2] |

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of BET bromodomains, leading to the disruption of downstream signaling pathways critical for cancer cell proliferation and survival.

Caption: this compound inhibits BET proteins, disrupting transcription of c-Myc and Aurora B.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the binding of this compound to BET bromodomains in a high-throughput format.

Caption: Workflow for the AlphaScreen assay to measure this compound's binding to BET bromodomains.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16) and GST-tagged BRD4(1) in assay buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of this compound dilution or DMSO vehicle.

-

Add 5 µL of GST-BRD4(1) (final concentration ~20 nM).

-

Add 5 µL of biotinylated histone peptide (final concentration ~20 nM).

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a 1:1 mixture of Streptavidin Donor beads and anti-GST Acceptor beads (final concentration 20 µg/mL each) in the dark.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection between 520-620 nm.

-

-

Data Analysis:

-

The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (KD), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation:

-

Dialyze purified BRD4(1) protein and this compound against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Determine accurate concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Fill the sample cell with BRD4(1) at a concentration of approximately 10-20 µM.

-

Fill the injection syringe with this compound at a concentration 10-15 times that of the protein.

-

Set the experiment temperature (e.g., 25°C).

-

Perform an initial injection of ~0.5 µL, followed by a series of 20-30 injections of ~2 µL each, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signals from each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., MV4;11) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow cells to attach and resume growth.

-

-

Compound Treatment:

-

Treat cells with a serial dilution of this compound or DMSO vehicle.

-

Incubate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the GI50 values by normalizing the data to the DMSO-treated control and fitting to a dose-response curve.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells (e.g., MV4;11) with this compound or DMSO for a specified time (e.g., 48 hours).

-

-

Cell Staining:

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

FITC-Annexin V is detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound or DMSO for a specified time (e.g., 24-48 hours).

-

-

Cell Fixation and Staining:

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

-

Wash the cells to remove ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry, measuring the PI fluorescence.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

-

Conclusion

This compound serves as a valuable chemical probe for studying the biological roles of BET bromodomains and as a lead compound for the development of novel therapeutics. Its high selectivity and well-characterized mechanism of action make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. The detailed protocols provided in this guide are intended to facilitate the reproducible and accurate assessment of this compound and other BET bromodomain inhibitors.

References

- 1. [PDF] this compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains. | Semantic Scholar [semanticscholar.org]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

PFI-1: A Technical Guide to a Selective BET Bromodomain Inhibitor Targeting BRD4 and BRD2

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4, have emerged as critical regulators of gene transcription and are significant targets in oncology and other diseases. These proteins act as epigenetic "readers," recognizing acetylated lysine residues on histones to recruit transcriptional machinery to chromatin. PFI-1 is a potent and highly selective chemical probe that acts as a competitive inhibitor of the BET family bromodomains. By mimicking acetyl-lysine, this compound effectively displaces BRD2 and BRD4 from chromatin, leading to the transcriptional downregulation of key oncogenes such as c-MYC. This guide provides an in-depth overview of this compound, detailing its mechanism of action, binding affinities, cellular effects, and the experimental protocols used for its characterization.

Introduction to BET Bromodomains and this compound

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that bind to acetylated lysine (Kac) residues on histone tails.[1][2] This interaction tethers BET proteins to transcriptionally active regions of chromatin, where they recruit transcriptional regulators to drive the expression of genes involved in cell cycle progression, proliferation, and apoptosis.[1][3] Dysregulation of BET protein activity is implicated in various cancers, making them attractive therapeutic targets.[3][4]

This compound is a selective, cell-permeable dihydroquinazoline-2-one inhibitor of the BET family.[1][5] It was developed as a chemical probe to investigate the biological functions of BET proteins. This compound competitively blocks the Kac-binding pocket of BET bromodomains, preventing their association with chromatin and thereby inhibiting the transcription of target genes.[5][6]

Mechanism of Action

This compound functions as an acetyl-lysine mimetic. Co-crystal structures of this compound in complex with the first bromodomain of BRD4 (BRD4(1)) and the second bromodomain of BRD2 (BRD2(2)) reveal that it occupies the hydrophobic Kac binding pocket.[2][5][6] A key interaction is the formation of a hydrogen bond with the highly conserved asparagine residue (N140 in BRD4) within the pocket, a bond that is critical for the recognition of the native acetyl-lysine ligand.[2][5][6] By occupying this site, this compound physically prevents BRD2 and BRD4 from "reading" the epigenetic marks on histones, leading to their displacement from chromatin and the subsequent downregulation of target gene expression, most notably the proto-oncogene c-MYC.[1][5]

Quantitative Data: Binding Affinity and Selectivity

This compound demonstrates potent binding to the bromodomains of the BET family. Its affinity and selectivity have been quantified using various biophysical and biochemical assays.

Table 1: In Vitro Binding Affinity of this compound

| Target | Assay Method | Value | Reference |

| BRD2 (BD2) | AlphaScreen | IC₅₀ = 98 nM | [6][7][8] |

| BRD4 (BD1) | AlphaScreen | IC₅₀ = 220 nM | [6][7][8][9] |

| BRD4 (BD1) | ITC | KD = 47.4 nM | [6] |

| BRD4 (BD2) | ITC | KD = 194.9 nM | [6] |

| BRD2 (BD1) | Bio-Layer Interferometry | KD = 111 nM | |

| CBP | Bio-Layer Interferometry | KD ≈ 11 µM |

IC₅₀: Half-maximal inhibitory concentration; KD: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Table 2: Thermal Shift Assay (ΔTm) for this compound Selectivity

The thermal shift assay measures the change in the melting temperature (ΔTm) of a protein upon ligand binding, indicating direct interaction and stabilization. This compound shows high selectivity for BET family members.

| Target Bromodomain | ΔTm (°C) at 10 µM this compound | Reference |

| BRD4 (BD1) | 6.5 | [8] |

| BRD3 (BD2) | 5.5 | [8] |

| BRD2 (BD2) | 5.3 | [8] |

| BRD3 (BD1) | 5.2 | [8] |

| BRD2 (BD1) | 4.6 | [8] |

| BRD4 (BD2) | 3.8 | [8] |

| CBP | 2.6 | [10] |

Cellular Effects of this compound

Treatment of cancer cell lines with this compound elicits distinct phenotypic changes, primarily driven by the downregulation of BET target genes.

-

Downregulation of c-MYC : As a primary target of BRD4, c-MYC expression is rapidly and robustly suppressed following this compound treatment.[10][5] This is a key event mediating the anti-proliferative effects of the inhibitor.

-

Cell Cycle Arrest : this compound induces a G1 cell cycle arrest in sensitive cell lines, preventing cells from progressing to the S phase of DNA replication.[10][5]

-

Induction of Apoptosis : Prolonged exposure to this compound leads to programmed cell death.[10][11] Mechanistically, the suppression of c-MYC can lead to the release of cytochrome c from the mitochondria, activating the caspase cascade and inducing apoptosis.[12][13] Western blot analyses confirm the cleavage and activation of caspases (e.g., caspase-3, caspase-9) in this compound treated cells.[11]

-

Downregulation of Aurora B Kinase : this compound treatment has also been shown to significantly downregulate Aurora B kinase, a key regulator of mitosis.[1][10] This provides an additional mechanism for its anti-cancer activity.

Experimental Protocols

The characterization of this compound involves several key in vitro and cellular assays.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.

Methodology:

-

Reagent Preparation : All reagents are prepared in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4).

-

Compound Dispensing : Serially diluted this compound in DMSO is dispensed into a 384-well microplate.

-

Protein-Peptide Incubation : A solution containing the GST-tagged bromodomain (e.g., BRD4(1)) and a biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, K16) is added to the wells. The plate is incubated to allow for binding.

-

Bead Addition : Glutathione-coated donor beads and streptavidin-coated acceptor beads are added. The donor beads bind the GST-tagged bromodomain, and the acceptor beads bind the biotinylated peptide.

-

Signal Detection : If the protein and peptide are in close proximity (<200 nm), excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, causing it to emit light at 520-620 nm. This compound disrupts the protein-peptide interaction, reducing the signal. The IC₅₀ is calculated from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation : The purified bromodomain protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both are in identical buffer solutions.

-

Titration : A series of small, precise injections of this compound into the protein solution is performed.

-

Heat Measurement : The instrument measures the minute heat changes that occur after each injection as the this compound binds to the protein.

-

Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to calculate KD, ΔH, and n.

Cell Viability Assay (MTT/MTS or CCK-8)

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding : Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Reagent Addition : An MTT or MTS/CCK-8 reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt in the reagent into a colored formazan product.

-

Incubation and Measurement : After a short incubation period, the absorbance of the formazan product is measured using a microplate reader. The reduction in absorbance in treated wells compared to control (DMSO-treated) wells indicates a loss of cell viability.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Methodology:

-

Cell Treatment : Cells are treated with this compound or a vehicle control for the desired time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.

-

Staining : FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD are added to the cells. Annexin V binds to the exposed PS on apoptotic cells, while PI enters cells that have lost membrane integrity (late apoptotic/necrotic).

-

Flow Cytometry : The stained cells are analyzed by a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic cells will be positive for both stains.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains, with low nanomolar affinity for BRD2 and BRD4.[6] Its ability to displace these epigenetic readers from chromatin results in the transcriptional repression of key oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.[1][5] The detailed quantitative data and established experimental protocols make this compound an invaluable chemical probe for elucidating the complex roles of BET proteins in health and disease and for validating them as therapeutic targets.

References

- 1. This compound, a highly selective protein interaction inhibitor, targeting BET Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 4. novel-approaches-to-targeting-brd4 - Ask this paper | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Structural Genomics Consortium [thesgc.org]

- 9. apexbt.com [apexbt.com]

- 10. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abeomics.com [abeomics.com]

Pfi-1: A Deep Dive into BET Inhibitor-Induced Cell Cycle Arrest and Apoptosis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription, making them a compelling target in cancer therapy. Pfi-1, a potent and selective small molecule inhibitor of BET bromodomains, has demonstrated significant anti-tumor activity in various cancer models. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic effects, with a specific focus on its ability to induce cell cycle arrest and apoptosis. We will detail the signaling pathways modulated by this compound, present quantitative data from key studies, and provide comprehensive experimental protocols for researchers to investigate these phenomena.

Introduction to this compound and BET Inhibition

This compound is a highly selective inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. In many cancers, BET proteins, particularly BRD4, are aberrantly recruited to the promoters of key oncogenes, such as c-Myc, leading to their overexpression and driving cellular proliferation. This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and subsequently downregulating the transcription of their target genes. This targeted inhibition triggers two primary anti-cancer responses: cell cycle arrest and apoptosis.

This compound Induced Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant arrest in the G1 phase of the cell cycle. This is primarily achieved through the modulation of key cell cycle regulatory proteins.

Mechanism of G1 Arrest

This compound's induction of G1 arrest is a multi-faceted process:

-

Downregulation of c-Myc: As a primary target of BRD4, the transcription of the MYC oncogene is potently suppressed by this compound. c-Myc is a critical driver of cell cycle progression, promoting the expression of cyclins and cyclin-dependent kinases (CDKs) required for the G1-to-S phase transition.

-

Upregulation of CDK Inhibitors: this compound treatment has been shown to increase the expression of CDK inhibitors such as p21WAF1/CIP1. p21 binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for progression through the G1 phase.

-

Modulation of Cyclins and CDKs: The downregulation of c-Myc and upregulation of p21 collectively lead to a decrease in the activity of G1-phase CDKs, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes necessary for S-phase entry.

Quantitative Data: this compound's Effect on Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle distribution of follicular lymphoma cell lines, DOHH2 and RL, after 48 hours of treatment.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| DOHH2 | Control | 55.2 ± 2.5 | 35.1 ± 2.1 | 10.7 ± 1.8 |

| This compound (1 µM) | 72.4 ± 3.1 | 18.5 ± 1.9 | 9.1 ± 1.5 | |

| RL | Control | 60.8 ± 2.8 | 28.9 ± 2.3 | 10.3 ± 1.6 |

| This compound (1 µM) | 78.3 ± 3.5 | 12.6 ± 1.7 | 9.1 ± 1.4 |

Data is presented as mean ± standard deviation.

This compound Induced Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through the intrinsic pathway, characterized by mitochondrial dysregulation and caspase activation.

Signaling Pathways in this compound Induced Apoptosis

This compound triggers apoptosis primarily through the following mechanisms:

-

Downregulation of Anti-Apoptotic Proteins: this compound-mediated inhibition of BRD4 leads to the transcriptional repression of key anti-apoptotic genes, most notably BCL2. Bcl-2 is a critical protein that prevents the release of cytochrome c from the mitochondria.

-

Activation of the Intrinsic Apoptotic Pathway: The decrease in Bcl-2 levels disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9.

-

Caspase Cascade Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data: this compound's Effect on Apoptosis Rates

The table below presents the percentage of apoptotic cells in DOHH2 and RL follicular lymphoma cell lines following 48 hours of treatment with this compound, as determined by Annexin V and Propidium Iodide (PI) staining.

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| DOHH2 | Control | 3.5 ± 0.8 | 2.1 ± 0.5 | 5.6 ± 1.3 |

| This compound (1 µM) | 15.8 ± 2.2 | 8.7 ± 1.5 | 24.5 ± 3.7 | |

| RL | Control | 4.2 ± 0.9 | 2.5 ± 0.6 | 6.7 ± 1.5 |

| This compound (1 µM) | 18.9 ± 2.5 | 10.3 ± 1.8 | 29.2 ± 4.3 |

Data is presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (CCK8)

-

Seed 5,000 cells per well in a 96-well plate and culture overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

-

Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired duration.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Apoptosis Assay by Annexin V/PI Staining

-

Treat cells with this compound or vehicle control for the specified time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

-

Lyse this compound or vehicle-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, Bcl-2, cleaved Caspase-3, cleaved PARP, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing this compound's Mechanism of Action

Signaling Pathway of this compound Induced Cell Cycle Arrest and Apoptosis

Caption: this compound signaling pathway for cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound's Effects

Downregulation of MYC Expression by PFI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC family of proto-oncogenes are critical drivers of cellular proliferation and are frequently dysregulated in a wide range of human cancers. Their role as transcription factors that control the expression of a vast network of genes essential for cell growth and metabolism makes them a compelling target for therapeutic intervention. However, the direct inhibition of MYC has proven to be a formidable challenge. An alternative and clinically relevant strategy is to target the regulatory mechanisms that control MYC expression. This technical guide provides an in-depth overview of the downregulation of MYC expression by PFI-1, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound represents a powerful chemical probe for studying the role of BET proteins in cancer and a promising lead for the development of novel anti-cancer therapeutics. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its characterization.

Introduction to this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key hallmark of active chromatin.[1][2] BRD4, in particular, is a critical co-activator of transcription, recruiting the positive transcription elongation factor b (P-TEFb) complex to promoters and enhancers, thereby facilitating the transcription of target genes, including the MYC oncogene.[3]

This compound is a potent and selective inhibitor of the BET family of bromodomains.[1][2] It acts as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pocket of BET bromodomains.[1][2] This competitive inhibition prevents the tethering of BET proteins to acetylated chromatin, leading to the displacement of BRD4 from the regulatory regions of its target genes.[1] The subsequent failure to recruit the transcriptional machinery results in the potent and selective downregulation of genes critical for cancer cell proliferation and survival, most notably MYC.[1][2]

Mechanism of Action: this compound Mediated MYC Downregulation

The primary mechanism by which this compound downregulates MYC expression is through the inhibition of BRD4 function. BRD4 is known to occupy the promoter and enhancer regions of the MYC gene, facilitating its high-level transcription in many cancer types. By competitively binding to the bromodomains of BRD4, this compound displaces BRD4 from these critical regulatory elements. This displacement leads to a rapid and sustained decrease in MYC gene transcription.

The signaling pathway can be visualized as follows:

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding the binding affinity of this compound to BET bromodomains and its effect on cancer cell lines.

Table 1: this compound Binding Affinity and Selectivity

| Target | Assay Type | IC50 (nM) | Dissociation Constant (Kd) (nM) |

| BRD4 (BD1) | ALPHA Screen | 220[1][2] | 47.4[1][2] |

| BRD4 (BD2) | ALPHA Screen | - | 194.9[1][2] |

| BRD2 (BD1) | ALPHA Screen | 98[1][2] | - |

| CREBBP | ALPHA Screen | >30,000[1] | - |

Data compiled from Picaud et al., Cancer Research, 2013.[1][2]

Table 2: Cellular Effects of this compound in Leukemia Cell Lines

| Cell Line | Assay Type | Parameter | This compound Concentration (µM) | Result |

| MV4-11 | Cell Viability | GI50 | - | ~0.5 |

| MOLM-13 | Cell Viability | GI50 | - | ~1.0 |

| MV4-11 | Cell Cycle Analysis | G1 Arrest | 1 | Significant Increase |

| MOLM-13 | Cell Cycle Analysis | G1 Arrest | 1 | Significant Increase |

| MV4-11 | Apoptosis Assay | Annexin V Positive | 1 | Significant Increase |

| MOLM-13 | Apoptosis Assay | Annexin V Positive | 1 | Significant Increase |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to characterize the effects of this compound on MYC expression and cellular function.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is designed to assess the occupancy of BRD4 at the MYC promoter and enhancer regions following this compound treatment.

Materials:

-

This compound (or other BET inhibitor) and DMSO (vehicle control)

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Anti-BRD4 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting MYC regulatory regions

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of this compound or DMSO for the specified time.

-

Cross-linking: Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-BRD4 antibody or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.

-

Analysis: Quantify the enrichment of MYC promoter and enhancer sequences in the immunoprecipitated DNA relative to the input and IgG controls using qPCR or perform ChIP-sequencing for genome-wide analysis.

Quantitative Reverse Transcription PCR (RT-qPCR) Protocol

This protocol is for quantifying the changes in MYC mRNA expression following this compound treatment.

Materials:

-

This compound and DMSO

-

RNA extraction kit

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO. Harvest the cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

qPCR: Set up the qPCR reaction with the cDNA template, primers for MYC and a housekeeping gene, and the qPCR master mix.

-

Data Analysis: Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.

Western Blotting Protocol

This protocol is for assessing the levels of MYC protein following this compound treatment.

Materials:

-

This compound and DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MYC and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative MYC protein levels.

Cell Cycle and Apoptosis Assays

Cell Cycle Analysis by Flow Cytometry:

-

Treat cells with this compound or DMSO.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry:

-

Treat cells with this compound or DMSO.

-

Harvest the cells and resuspend in Annexin V binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and a viability dye (e.g., propidium iodide).

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable chemical tool for elucidating the critical role of BET proteins, particularly BRD4, in the transcriptional regulation of the MYC oncogene. Its ability to potently and selectively inhibit BET bromodomains leads to the effective downregulation of MYC expression, resulting in cell cycle arrest and apoptosis in MYC-dependent cancer cells. The detailed protocols provided in this guide will enable researchers to further investigate the therapeutic potential of BET inhibitors and their impact on MYC-driven malignancies. The continued exploration of compounds like this compound holds significant promise for the development of novel and effective cancer therapies.

References

PFI-1: A Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFI-1 is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant inhibitory activity against BRD2 and BRD4.[1][2] As a member of the quinazoline class of compounds, this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and modulating gene expression. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound, intended to support its application in epigenetic research and drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide, is a small molecule inhibitor of the BET family of bromodomains.[1][3] Its core structure features a quinazolinone moiety linked to a methoxybenzenesulfonamide group.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-methoxy-N-(3-methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)benzenesulfonamide | [1][3] |

| CAS Number | 1403764-72-6 | [1][3] |

| PubChem CID | 71271629 | [4][5] |

| Molecular Formula | C₁₆H₁₇N₃O₄S | [1] |

| Molecular Weight | 347.39 g/mol | [3][6] |

| Appearance | White to beige powder | [7] |

| Solubility | Soluble in DMSO (up to 50 mM) and DMF (12 mg/ml).[1][6] | [1][6] |

| SMILES | CN1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC)NC1=O | [8] |

| InChI | InChI=1S/C16H17N3O4S/c1-19-10-11-9-12(7-8-13(11)17-16(19)20)18-24(21,22)15-6-4-3-5-14(15)23-2/h3-9,18H,10H2,1-2H3,(H,17,20) | [1] |

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[5] These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters.[1] By mimicking the binding of acetylated lysines, this compound competitively inhibits the interaction between BET proteins and chromatin, leading to the displacement of these transcriptional regulators and subsequent modulation of gene expression.[6]

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC₅₀ / Kₐ | Reference |

| BRD2 (BD2) | AlphaScreen | 98 nM | [1][6] |

| BRD4 (BD1) | AlphaScreen | 220 nM | [1][6][8] |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | 47.4 nM (Kₐ) | [6] |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | 194.9 nM (Kₐ) | [6] |

The inhibition of BET bromodomains by this compound has been shown to have significant downstream cellular effects, including the induction of G1 cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][6] This is primarily achieved through the downregulation of key oncogenes, most notably c-MYC.[9] Furthermore, this compound has been observed to downregulate the expression of Aurora B kinase, a critical regulator of mitosis.[3]

Signaling Pathways

The primary mechanism of action of this compound involves the disruption of BET protein-mediated gene transcription. This leads to the altered expression of a variety of genes, with the c-MYC oncogene being a key downstream target.

References

- 1. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound – A highly Selective Protein Interaction Inhibitor Targeting BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of effective photoaffinity probe molecule of furospinosulin-1, a hypoxia-selective growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. apps.dtic.mil [apps.dtic.mil]

The Discovery and Synthesis of Pfi-1: A Technical Guide

A Potent and Selective BET Bromodomain Inhibitor

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Pfi-1, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound, a dihydroquinazoline-2-one derivative, has emerged as a valuable chemical probe for studying the biological functions of BET bromodomains and as a potential therapeutic agent in oncology and other diseases. This document details the synthetic route to this compound, provides comprehensive data on its binding affinity and cellular activity, and outlines the experimental protocols for key biological assays. Furthermore, it visualizes the signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] These proteins contain two highly conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This compound was identified as a potent and selective inhibitor of the BET family of bromodomains.[1] It acts as an acetyl-lysine mimetic, occupying the acetyl-lysine binding pocket of BET bromodomains and thereby preventing their interaction with acetylated histones.[1] This disruption of protein-protein interaction leads to the downregulation of key oncogenes, such as c-MYC, and induces cell cycle arrest and apoptosis in various cancer cell lines.[1]

Discovery of this compound

This compound was discovered through a screening campaign aimed at identifying small molecule inhibitors of BET bromodomains. Its chemical structure is based on a dihydroquinazoline-2-one scaffold.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. The following is a representative synthetic scheme based on the supplementary information from Picaud et al., 2013 and general synthetic methods for dihydroquinazolin-2-ones.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 2

To a solution of 2-amino-5-methoxybenzoic acid (1) in an appropriate solvent, add a suitable protecting group for the amine, for example, di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base like triethylamine. Stir the reaction at room temperature until completion. After an aqueous workup, the protected intermediate is obtained.

Step 2: Amide Coupling to form Intermediate 3

The protected carboxylic acid (2) is then coupled with 4-methoxyaniline. This can be achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in a solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature overnight.

Step 3: Deprotection and Cyclization to form Intermediate 4

The Boc protecting group is removed from intermediate (3) under acidic conditions, for instance, using trifluoroacetic acid (TFA) in dichloromethane (DCM). Following deprotection, the resulting amine undergoes intramolecular cyclization to form the dihydroquinazoline-2-one core. This cyclization can be promoted by heating or by the addition of a reagent like triphosgene.

Step 4: Final Modification to yield this compound

The final step involves the modification of the dihydroquinazoline-2-one core (4) to introduce the desired substituent. The specific reaction conditions for this step would be dependent on the nature of the R group in the final this compound molecule.

(Note: This is a generalized protocol. Specific reagents, solvents, temperatures, and reaction times should be optimized for each step.)

Biological Activity and Data Presentation

This compound exhibits potent and selective inhibition of BET bromodomains. The following tables summarize the key quantitative data regarding its biological activity.

| Target | IC₅₀ (nM) | Assay | Reference |

| BRD2 | 98 | AlphaScreen | [2] |

| BRD4 | 220 | AlphaScreen | [2] |

Table 1: In vitro inhibitory activity of this compound against BET bromodomains.

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| MV4;11 | Acute Myeloid Leukemia | ~0.5 | MTT Assay | Picaud et al., 2013 |

| K-562 | Chronic Myeloid Leukemia | >10 | MTT Assay | Picaud et al., 2013 |

| LNCaP | Prostate Cancer | Proliferation Inhibited | MTT Assay | [3][4] |

| 22Rv1 | Prostate Cancer | Proliferation Inhibited | MTT Assay | [3][4] |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines.

Key Experimental Protocols

AlphaScreen Assay

Objective: To determine the in vitro inhibitory activity of this compound against BET bromodomains.

Materials:

-

Recombinant His-tagged BRD2 or BRD4 protein

-

Biotinylated histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

This compound compound

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the this compound dilutions, His-tagged BRD protein, and biotinylated histone H4 peptide.

-

Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add a mixture of Streptavidin-coated Donor beads and anti-His Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60 minutes).

-

Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

-

Calculate IC₅₀ values from the dose-response curves.

MTT Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MV4;11, K-562, LNCaP, 22Rv1)

-

Cell culture medium and supplements

-

This compound compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on the transcriptional activity of specific pathways (e.g., Androgen Receptor signaling).

Materials:

-

Prostate cancer cell line (e.g., LNCaP)

-

Luciferase reporter plasmid containing a promoter with androgen response elements (AREs)

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

This compound compound

-

Androgen (e.g., dihydrotestosterone, DHT)

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

-

After transfection, treat the cells with this compound and/or DHT.

-

Incubate the cells for a defined period (e.g., 24-48 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Analyze the data to determine the effect of this compound on androgen-induced transcriptional activity.

Signaling Pathways and Visualizations

This compound, as a BET inhibitor, modulates several critical signaling pathways involved in cell growth, proliferation, and survival.

BET Protein-Mediated Gene Transcription

BET proteins, particularly BRD4, play a key role in transcriptional elongation. By binding to acetylated histones, they recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcription of target genes, including the oncogene c-MYC. This compound disrupts this process by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes.

Caption: Mechanism of this compound action on gene transcription.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. Wnt ligands activate the pathway by inhibiting the destruction complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates TCF/LEF-mediated gene transcription. Some studies suggest that BET inhibitors can modulate Wnt/β-catenin signaling, potentially by affecting the expression of pathway components or through crosstalk with other signaling pathways.

Caption: Overview of the Wnt/β-catenin signaling pathway.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and survival. Upon binding to androgens, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) in the promoter regions of target genes, leading to their transcription. BET proteins, particularly BRD4, have been shown to be co-activators of AR. This compound can inhibit the transcriptional activity of both full-length AR and constitutively active splice variants like AR-V7, without affecting their protein levels.[3][4]

Caption: this compound inhibits AR-mediated transcription.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BET family of bromodomains. Its discovery has provided a valuable tool for elucidating the roles of BET proteins in health and disease. The synthetic accessibility of this compound, coupled with its robust biological activity, makes it a cornerstone for further research into the therapeutic potential of BET inhibition. This technical guide consolidates the key information on the discovery, synthesis, and biological evaluation of this compound, serving as a comprehensive resource for the scientific community.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. m.youtube.com [m.youtube.com]

- 3. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-omics characterization of WNT pathway reactivation to ameliorate BET inhibitor resistance in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PFI-1 in Leukemia and Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-1 is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2 and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, including those of key oncogenes.[2] Dysregulation of BET protein activity has been implicated in the pathogenesis of various malignancies, making them a compelling target for cancer therapy. This technical guide provides an in-depth overview of the preclinical research on this compound in the context of leukemia and prostate cancer, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound functions as an acetyl-lysine mimetic, competitively binding to the acetyl-lysine binding pockets of BET bromodomains.[1] This prevents the tethering of BET proteins to acetylated chromatin, thereby displacing them from gene promoters and enhancers.[2] The consequence is a significant downregulation of the expression of key oncogenes that are dependent on BET protein-mediated transcription.

In Leukemia:

In various leukemia subtypes, particularly those driven by chromosomal translocations involving the MLL gene or overexpression of the MYC oncogene, this compound has demonstrated significant anti-leukemic activity. The primary mechanism in this context is the suppression of MYC transcription.[1] By displacing BRD4 from the MYC promoter, this compound effectively shuts down the expression of this master regulator of cell proliferation, leading to cell cycle arrest and apoptosis in leukemia cells.[1][2]

In Prostate Cancer:

The growth and survival of a majority of prostate cancers, even in the castration-resistant state, are driven by the Androgen Receptor (AR). This compound has been shown to be a highly efficient inhibitor of AR signaling.[3][4] The mechanism involves the disruption of BRD4-mediated coactivation of AR target genes. Even in the presence of androgen receptor splice variants like AR-V7, which contribute to therapy resistance, this compound can diminish their signaling activity.[3][4] This leads to a dose-dependent inhibition of the transactivation of full-length AR and its variants, resulting in reduced proliferation of AR-competent prostate cancer cells.[3][4]

Quantitative Data on this compound Activity

The following tables summarize the in vitro efficacy of this compound in various leukemia and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Subtype | IC50 (µM) |

| MV4;11 | Acute Myeloid Leukemia (AML) | ~0.5 |

| THP-1 | Acute Myeloid Leukemia (AML) | ~1.0 |

| K-562 | Chronic Myeloid Leukemia (CML) | >10 (Resistant) |

Data compiled from multiple sources, including[1][5].

Table 2: Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Prostate Cancer Subtype | Effect |

| LNCaP | Androgen-sensitive | Susceptible to growth-inhibitory effects |

| 22Rv1 | Castration-resistant | Susceptible to growth-inhibitory effects |

| PC-3 | Androgen-negative | Less susceptible to growth-inhibitory effects |

Data compiled from[3][4]. Specific IC50 values for this compound in these prostate cancer cell lines were not consistently reported in a tabular format in the reviewed literature.

Signaling Pathway Visualizations

The following diagrams illustrate the mechanism of action of this compound in leukemia and prostate cancer.

Caption: this compound inhibits BRD4 binding to acetylated histones, downregulating MYC expression in leukemia.

Caption: this compound disrupts BRD4-mediated co-activation of Androgen Receptor target genes in prostate cancer.

Experimental Protocols

Detailed methodologies for key experiments cited in this compound research are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[6]

-

Treatment: Treat the cells with varying concentrations of this compound. Include untreated or vehicle-treated wells as controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

-

Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing media.

-

Washing: Wash the cells twice with cold PBS by centrifuging at 400-600 x g for 5 minutes and resuspending the pellet.[3]

-

Resuspension in Binding Buffer: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-AR)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated and control cells with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions